molecular formula C9H16O4 B8789102 Methyl 3-(oxan-2-yloxy)propanoate

Methyl 3-(oxan-2-yloxy)propanoate

Cat. No.: B8789102
M. Wt: 188.22 g/mol
InChI Key: YBWXLHHUFCDASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(oxan-2-yloxy)propanoate is an organic ester compound characterized by the presence of a tetrahydropyran (oxane) ring, which is a six-membered ether, and a methyl ester functional group. With the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol, this compound serves as a versatile building block and intermediate in various scientific research applications . Its structure features an ether linkage and an ester group, making it a valuable substrate for probing enzyme-catalyzed hydrolysis reactions, particularly with esterases, which can cleave the compound into its corresponding alcohol and carboxylic acid . In the field of organic synthesis, this compound is employed as a precursor for the synthesis of more complex molecules. The ester group can undergo standard transformations, such as reduction to the corresponding alcohol or substitution with nucleophiles like amines to form amides, providing a pathway to diverse chemical structures . Its applications extend to medicinal chemistry, where it may be utilized as a synthetic intermediate in the development of pharmaceutical agents and specialty chemicals . The tetrahydropyran ring is a common motif in bioactive molecules and natural products, further underscoring the compound's utility as a starting material. Researchers value this compound for its role in exploring chemical reactivity and developing novel synthetic methodologies. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 3-(oxan-2-yloxy)propanoate

InChI

InChI=1S/C9H16O4/c1-11-8(10)5-7-13-9-4-2-3-6-12-9/h9H,2-7H2,1H3

InChI Key

YBWXLHHUFCDASG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOC1CCCCO1

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between methyl 3-(oxan-2-yloxy)propanoate and its analogs:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Oxan-2-yloxy (tetrahydropyranyl) C₉H₁₆O₄ 188.22 (calculated) Ester, cyclic ether
Methyl 3-(1H-pyrrol-2-yl)propanoate 1H-pyrrol-2-yl C₈H₁₁NO₂ 153.18 Ester, pyrrole
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate 4-hydroxy-3-methoxyphenyl C₁₁H₁₄O₄ 210.23 Ester, phenolic hydroxyl, methoxy
Methyl 3-acetoxy-2-methylene-3-(6-methyl-2-pyridyl)propanoate Pyridyl, acetoxy, methylene C₁₁H₁₂NO₂ 190.22 Ester, pyridine, acetoxy
Methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate Quinazolinyl, sulfanyl, nitro C₁₈H₁₅N₃O₅S 385.39 Ester, sulfanyl, nitro, quinazoline

Key Observations :

  • Steric and Electronic Effects: The oxan-2-yloxy group introduces moderate steric hindrance and lipophilicity compared to smaller substituents like pyrrole or polar groups like phenolic hydroxyl .
  • Reactivity : Ether groups (e.g., oxan-2-yloxy) are less reactive than acetoxy or sulfanyl groups, suggesting greater stability under acidic/basic conditions.
  • Hydrogen Bonding : Compounds with hydroxyl groups (e.g., ) exhibit higher polarity and solubility in polar solvents compared to the tetrahydropyranyl-substituted target compound.

Physicochemical Properties

Property This compound (Inferred) Methyl 3-(1H-pyrrol-2-yl)propanoate Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Boiling Point Moderate (est. 200–250°C) Not reported Not reported
Solubility Low water solubility, soluble in organic solvents Liquid at room temperature Higher polarity due to hydroxyl group
logP (Partition Coefficient) ~1.5–2.0 (lipophilic) 1.2 (calculated) ~1.0 (polar substituents reduce lipophilicity)

Notes: The oxan-2-yloxy group enhances lipophilicity, making the compound suitable for lipid-based formulations, whereas phenolic analogs are more hydrophilic.

Inferred Precautions for Target Compound :

  • Use respiratory protection (e.g., NIOSH-approved respirators) .
  • Avoid contact with skin/eyes due to ester-related irritation risks.

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